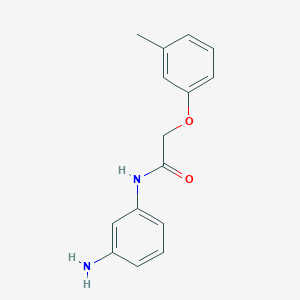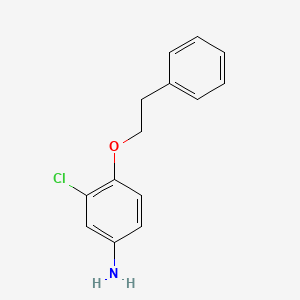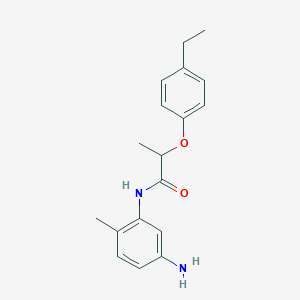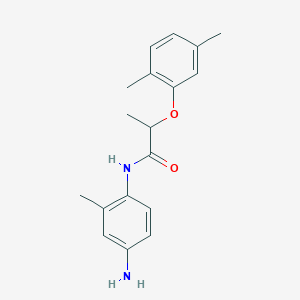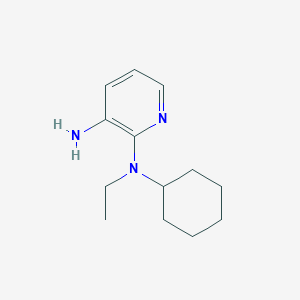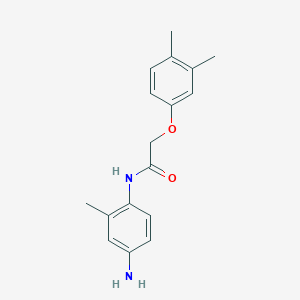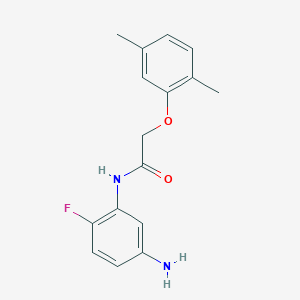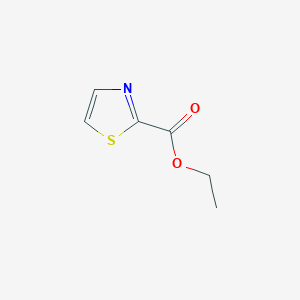
Ethyl thiazole-2-carboxylate
Übersicht
Beschreibung
Ethyl thiazole-2-carboxylate is a compound with the molecular formula C6H7NO2S . It is a member of 1,3-thiazoles .
Synthesis Analysis
The synthesis of thiazole compounds, including Ethyl thiazole-2-carboxylate, has been a topic of interest in the field of medicinal chemistry . The synthesis often involves the reaction of a thioamide with an alpha-halocarbonyl, forming an intermediate compound which then undergoes dehydration to yield the corresponding thiazole .Molecular Structure Analysis
The molecular structure of Ethyl thiazole-2-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact mass of the compound is 157.01974964 g/mol .Chemical Reactions Analysis
Thiazoles, including Ethyl thiazole-2-carboxylate, are known for their versatility in chemical reactions. They can participate in donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring in the compound is part of the vitamin B (thiamine) structure .Physical And Chemical Properties Analysis
Ethyl thiazole-2-carboxylate has a molecular weight of 157.19 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . Its exact mass is 157.01974964 g/mol .Wissenschaftliche Forschungsanwendungen
Multitargeted Bioactive Molecules
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
- Methods of Application : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
- Results or Outcomes : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described . Moreover, various targets of 2,4-disubstituted thiazoles through which they induce biological effects have been identified .
Antioxidant, Antimicrobial and Antiviral Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for their antimicrobial and antioxidant assays .
- Methods of Application : The compounds were synthesized in two steps from thiosemicarbazones, which were cyclized with ethyl bromopyruvate to ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates .
- Results or Outcomes : The antioxidant studies revealed, ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(1-phenylethylidene)hydrazinyl)thiazole-4-carboxylate as promising antioxidant agents . The compounds also showed good binding affinities and inhibition constants to be considered as therapeutic target for M pro protein of SARS-CoV-2 (COVID-19) .
Antihypertensive Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to have potent nonpeptide angiotensin II receptor antagonist activity, making them a new class of potent antihypertensives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on blood pressure would be monitored over time .
- Results or Outcomes : The discovery of these compounds has led to the development of a new class of potent antihypertensives .
Antifungal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : The antifungal medication abafungin is a thiazole derivative that is used topically to suppress skin infections caused by various fungi .
- Methods of Application : Abafungin is applied topically to the skin to treat fungal infections .
- Results or Outcomes : Abafungin has been found to be effective in suppressing skin infections caused by various fungi .
Anticonvulsant Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to exhibit anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on seizure activity would be monitored over time .
- Results or Outcomes : The discovery of these compounds has led to the development of a new class of potential anticonvulsants .
Neuroprotective Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to exhibit neuroprotective activity . This makes them potential candidates for the development of new drugs for the treatment of neurodegenerative diseases .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound and its intended use. Typically, these compounds would be administered in a controlled dosage and their effects on neuronal health and function would be monitored over time .
- Results or Outcomes : The discovery of these compounds has led to the development of a new class of potential neuroprotective agents .
Safety And Hazards
While specific safety and hazard information for Ethyl thiazole-2-carboxylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-9-6(8)5-7-3-4-10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPKHJUPNWMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515788 | |
| Record name | Ethyl 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiazole-2-carboxylate | |
CAS RN |
14527-42-5 | |
| Record name | Ethyl 1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

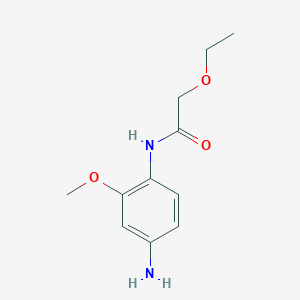
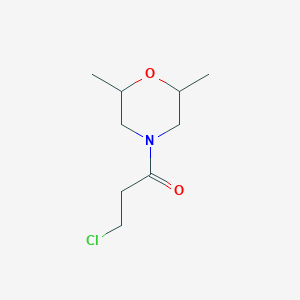
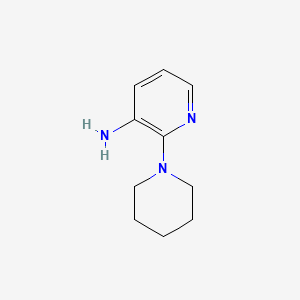

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)

